molecular formula C4H5N3O5S B1205728 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid CAS No. 6953-45-3

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid

Cat. No.: B1205728
CAS No.: 6953-45-3
M. Wt: 207.17 g/mol
InChI Key: KFUWLQOOBWAQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of amino, hydroxyl, and sulfonic acid groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid typically involves the reaction of suitable pyrimidine derivatives with sulfonating agents. One common method includes the sulfonation of 5-amino-2,6-dihydroxypyrimidine using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    5-Amino-2,4-dihydroxypyrimidine: Similar structure but lacks the sulfonic acid group.

    5-Amino-2,6-dihydroxy-4-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

    5-Amino-2,6-dihydroxy-4-pyrimidinephosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.

Uniqueness: The presence of the sulfonic acid group in 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility in water and the ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

IUPAC Name

5-amino-2,4-dioxo-1H-pyrimidine-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O5S/c5-1-2(8)6-4(9)7-3(1)13(10,11)12/h5H2,(H,10,11,12)(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUWLQOOBWAQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219786
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-45-3
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC71308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2,6-dihydroxy-4-pyrimidinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.